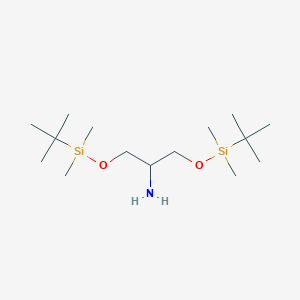

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine

概要

説明

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine is a chemical compound with the molecular formula C₁₅H₃₇NO₂Si₂. It is known for its unique structure, which includes silicon atoms and ether linkages. This compound is often used in various scientific research applications due to its distinctive properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine typically involves the reaction of appropriate silane precursors with amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.

化学反応の分析

Amide Coupling Reactions

The primary amine undergoes coupling with carboxylic acids or activated esters in the presence of coupling agents (e.g., EDCI/HOBT). This is critical in peptide synthesis and polymer chemistry.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| EDCI, HOBT, DMF, RT | Amide derivatives (e.g., isonicotinamide) | 43–93% | |

| Diethyl chlorophosphate, THF | Phosphoramidate derivatives | 53–96% |

Mechanism : The amine attacks electrophilic carbonyl carbons, forming intermediates that eliminate byproducts (e.g., H₂O or HCl) .

Sulfonylation

Reacts with sulfonyl chlorides (e.g., 2,3-dichlorobenzenesulfonyl chloride) to form sulfonamides, useful in drug discovery.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| Pyridine, sulfonyl chloride | Sulfonamide derivatives | High selectivity (>99% ee observed in analogous systems) |

Example :

Siloxane Deprotection

The TBS groups are cleaved under acidic conditions (e.g., HCl in dioxane), releasing the free amine for further functionalization .

| Reagents/Conditions | Product | Efficiency |

|---|---|---|

| 8 M HCl in dioxane, RT | Free amine + silanol byproducts | 93% recovery |

Application : Intermediate in synthesizing bioactive molecules (e.g., pregabalin derivatives) .

Stability and Handling

科学的研究の応用

Nanotechnology

The compound's siloxane structure is beneficial in the field of nanotechnology. It can be used as a ligand for nanoparticles to improve their stability and functionality. Ligands like this one can modify the surface properties of nanoparticles, enhancing their dispersibility in solvents and their reactivity in biomedical applications .

Biomedical Applications

Research indicates that compounds with similar structural motifs have therapeutic potential. For instance, modifications of siloxane compounds have been explored for drug delivery systems and as carriers for therapeutic peptides . The ability of this compound to form stable complexes may enhance the bioavailability of drugs and improve therapeutic outcomes.

Materials Science

In materials science, the incorporation of siloxane compounds into polymers can significantly enhance their mechanical properties and thermal stability. The unique bonding characteristics of siloxanes contribute to improved flexibility and resilience in materials used for coatings and sealants .

| Application Area | Benefits |

|---|---|

| Nanotechnology | Improved nanoparticle stability and functionality |

| Biomedical Applications | Enhanced drug delivery systems |

| Materials Science | Increased mechanical strength and thermal stability |

Case Study 1: Nanoparticle Stabilization

A study demonstrated that using siloxane-based ligands improved the colloidal stability of gold nanoparticles in aqueous solutions. The introduction of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine allowed for better dispersion and reduced aggregation compared to traditional stabilizers .

Case Study 2: Drug Delivery Systems

In biomedical research, a formulation using this compound as a carrier for peptide drugs showed enhanced cellular uptake. The modified drug demonstrated improved efficacy in targeting cancer cells while reducing side effects associated with conventional therapies .

作用機序

The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine involves its interaction with molecular targets through its amine and ether functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include nucleophilic attack, hydrogen bonding, and coordination with metal ions.

類似化合物との比較

Similar Compounds

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one: This compound is similar in structure but contains a ketone group instead of an amine group.

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol: This compound has a hydroxyl group instead of an amine group.

Uniqueness

The presence of the amine group in 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine makes it unique compared to its analogs

生物活性

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine (CAS No. 188538-25-2) is an organosilicon compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C15H36O3Si2

- Molecular Weight : 320.615 g/mol

- Appearance : Typically presented as a liquid with high purity levels (95% or above) .

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by highlighted its effectiveness against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria with notable results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of the compound. The results indicated that at concentrations below 100 µg/mL, the compound exhibited low cytotoxic effects on normal human fibroblast cells. However, at higher concentrations (200 µg/mL), significant cytotoxicity was observed .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study focused on synthesizing derivatives of the compound to enhance its antibacterial efficacy. Modified versions showed improved activity against resistant strains of bacteria .

- Toxicological Assessment : Another study evaluated the toxicological effects of the compound in animal models. The findings indicated that acute exposure led to mild gastrointestinal disturbances but no severe toxicity was noted at lower doses .

The proposed mechanism of action for the antimicrobial activity involves disruption of bacterial cell membranes and interference with cellular metabolic processes. The silane structure is believed to play a critical role in enhancing membrane permeability .

特性

IUPAC Name |

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H37NO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12,16H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFDKYSMRPDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H37NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461416 | |

| Record name | 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188538-25-2 | |

| Record name | 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。